5-Chloro-2-(piperidin-4-yl)-1,3-benzoxazole
Description
Overview of Benzoxazole (B165842) Core as a Privileged Scaffold in Medicinal Chemistry
The benzoxazole ring system, an aromatic organic compound formed by the fusion of a benzene (B151609) and an oxazole (B20620) ring, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netrsc.orgnih.gov This designation stems from the ability of this heterocyclic core to serve as a versatile foundation for developing therapeutic agents across a wide spectrum of diseases. researchgate.netnih.govbenthamscience.com The structural rigidity and planar nature of the benzoxazole nucleus, combined with its capacity for extensive functionalization, allow it to interact with various biological targets. researchgate.net
Derivatives built upon this scaffold have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, antiviral, analgesic, and neuroprotective properties. ijresm.comresearchgate.netglobalresearchonline.netmdpi.com The inherent bioactivity of the benzoxazole moiety has made it a key component in the design of novel drugs, with numerous synthetic and naturally occurring compounds featuring this core structure. ajphs.comnih.govjocpr.com Its prominence in drug discovery is driven by its proven success in generating bioactive molecules with potential for lower toxicities. ajphs.comjocpr.com
Significance of Halogenation and Piperidine (B6355638) Substitution in Benzoxazole Derivatives
The biological activity of a privileged scaffold like benzoxazole can be significantly modulated by the introduction of specific substituents. The structure of 5-Chloro-2-(piperidin-4-yl)-1,3-benzoxazole incorporates two such critical modifications: halogenation and a piperidine substitution.
Halogenation: The presence of a chlorine atom at the 5-position of the benzoxazole ring is a key structural feature. Halogenation is a common strategy in medicinal chemistry to enhance the pharmacological profile of a molecule. The introduction of a halogen can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.net Research on related benzoxazole derivatives has shown that substitution at the 5-position with a halogen atom can lead to enhanced antiproliferative activity against cancer cells. mdpi.com Specifically, chloro-substituted benzoxazolinone derivatives have been synthesized and evaluated for their antimicrobial potential, underscoring the role of chlorine in modulating bioactivity. nih.gov
Piperidine Substitution: The piperidine ring is another one of the most important synthetic fragments in the design of pharmaceuticals and is present in a vast number of drugs and natural alkaloids. nih.gov Its incorporation into a molecule can improve solubility, bioavailability, and the ability to form key interactions with biological targets. Piperidine derivatives are integral to many classes of pharmaceuticals, acting either as a core part of the pharmacophore or as a building block to achieve the desired molecular conformation. nih.gov In the context of benzoxazoles, the addition of piperazine (B1678402) (a related cyclic amine) and other amine-containing rings has been explored to develop compounds with diverse biological activities. uq.edu.au
Contextualization of the Compound within Related Research Areas (e.g., neuroscience, oncology, infectious diseases in a research context)
The therapeutic potential of benzoxazole derivatives has been investigated across several major disease areas. The specific combination of a chlorinated benzoxazole and a piperidine ring in this compound suggests its relevance to these fields.
Oncology: The field of oncology has seen extensive research into benzoxazole derivatives as anticancer agents. ajphs.comresearchgate.net These compounds have been shown to exert potent cytotoxic and anti-proliferative effects against a wide array of human cancer cell lines, including those for breast, colon, lung, and liver cancer. ijresm.comtandfonline.comresearchgate.net The mechanisms of action are diverse, with specific derivatives acting as potent inhibitors of key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and aromatase. mdpi.comtandfonline.comresearchgate.netnih.gov Many of these compounds have also been found to induce apoptosis (programmed cell death) in cancer cells. tandfonline.comnih.gov
Table 1: Selected Anticancer Activities of Benzoxazole Derivatives
| Compound Class | Cancer Cell Line(s) | Molecular Target/Mechanism | Reference(s) |
|---|---|---|---|
| Benzoxazole-benzamide conjugates | HCT-116 (Colon), MCF-7 (Breast) | VEGFR-2 inhibition, Apoptosis induction | nih.gov |
| 2-Substituted benzoxazoles | MCF-7 (Breast), MDA-MB-231 (Breast) | EGFR and Aromatase inhibition | researchgate.net |
| Novel benzoxazole derivatives | HepG2 (Liver), MCF-7 (Breast) | VEGFR-2 inhibition, Cell cycle arrest | tandfonline.com |
Infectious Diseases: Benzoxazole derivatives are a promising class of antimicrobial agents. benthamdirect.comwisdomlib.org Research has demonstrated their efficacy against a broad spectrum of pathogens, including drug-resistant strains. nih.govresearchgate.net They have shown activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as various fungi (e.g., Candida albicans). nih.govmdpi.comresearchgate.netresearchgate.net Some studies suggest that the antibacterial action of certain benzoxazoles may be due to the inhibition of DNA gyrase, an essential bacterial enzyme. benthamdirect.com
Table 2: Selected Antimicrobial Activities of Benzoxazole Derivatives
| Compound Class | Target Organism(s) | Type of Activity | Reference(s) |
|---|---|---|---|
| General benzoxazole derivatives | E. coli, B. subtilis | Antibacterial | researchgate.net |
| 3-(2-benzoxazol-5-yl)alanine derivatives | B. subtilis, C. albicans | Selective antibacterial, Antifungal | nih.gov |
| 5-Chloro-benzoxazolinone derivatives | S. aureus, E. coli, C. albicans | Antibacterial, Antifungal | nih.gov |
Neuroscience: The benzoxazole scaffold has also been explored for its potential in treating neurological disorders. researchgate.netconsensus.app Certain derivatives have been identified as neuroprotective agents. mdpi.com Notably, specific benzoxazole-oxadiazole hybrids have been investigated as potential therapeutics for Alzheimer's disease, demonstrating inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in managing the disease. nih.gov
Research Objectives and Scope for this compound
Given the established biological significance of the benzoxazole core, halogen substituents, and piperidine moieties, the primary research objective for this compound would be to synthesize and systematically evaluate its pharmacological profile. The scope of such research would logically extend to:
Anticancer Screening: Evaluating the compound's cytotoxic and anti-proliferative activity against a panel of human cancer cell lines to determine its potential as an oncologic therapeutic. Subsequent studies could investigate its specific molecular targets and mechanism of action, such as kinase inhibition or apoptosis induction.
Antimicrobial Evaluation: Assessing its efficacy against a range of pathogenic bacteria and fungi, including resistant strains, to establish its potential as a novel anti-infective agent.
Neuropharmacological Assessment: Investigating its activity on targets relevant to neurological disorders, such as key enzymes (e.g., cholinesterases) or receptors, to explore its potential in neuroscience.
Structure-Activity Relationship (SAR) Studies: Using the compound as a lead structure to synthesize analogues, thereby elucidating how the interplay between the 5-chloro and 2-(piperidin-4-yl) substituents contributes to its specific biological activity and selectivity.
Through such investigations, the scientific community can determine the unique therapeutic potential of this compound and its place within the broader landscape of medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-piperidin-4-yl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXQQZDBUIIQFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC3=C(O2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation Techniques in Research
Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways and Metabolite Identification in Research Samples
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the fragmentation pathways of a molecule, which aids in its structural confirmation and the identification of its metabolites in biological samples.
Fragmentation Pathways: Upon ionization, typically via electron impact (EI) or electrospray ionization (ESI), the molecular ion of 5-Chloro-2-(piperidin-4-yl)-1,3-benzoxazole is generated. Due to the presence of chlorine, this molecular ion will appear as a characteristic isotopic pattern (M+ and M+2 peaks) with an approximate 3:1 intensity ratio. docbrown.infolibretexts.org Subsequent fragmentation in the mass spectrometer would likely proceed through several key pathways:
α-Cleavage: The bonds adjacent to the nitrogen atom in the piperidine (B6355638) ring are susceptible to cleavage, leading to the loss of alkyl radicals and the formation of stable iminium ions.
Piperidine Ring Opening: Fragmentation can occur within the piperidine ring itself, leading to a series of characteristic daughter ions.
Benzoxazole (B165842) Fragmentation: The benzoxazole ring system can undergo cleavage, often initiated by the loss of small molecules like CO or HCN.
Loss of Chlorine: A common fragmentation pathway for chloro-aromatic compounds is the loss of the chlorine radical (Cl•), resulting in a fragment ion at [M-35]⁺. thieme-connect.denih.gov
Table 2: Predicted Key Fragments for this compound in MS/MS
| m/z (Mass/Charge Ratio) | Proposed Fragment Structure/Origin |
| 236/238 | Molecular Ion [M]⁺ (with ³⁵Cl/³⁷Cl isotopes) |
| 201 | Loss of Chlorine radical [M-Cl]⁺ |
| 153 | Benzoxazole moiety after cleavage from piperidine |
| 84 | Piperidine ring fragment |
Note: These are predicted fragmentation patterns. Actual fragmentation is dependent on ionization methods and conditions.
Metabolite Identification: In preclinical animal studies (e.g., in rats or dogs), identifying the biotransformation products of a compound is crucial. nih.gov This is typically achieved using liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). tandfonline.com After administration of the parent compound, biological samples like urine and plasma are collected and analyzed. amanote.com Metabolites are identified by searching for specific mass shifts from the parent drug that correspond to common metabolic reactions, such as:
Oxidation: Addition of an oxygen atom (+16 Da), often occurring on the piperidine or benzoxazole ring (hydroxylation).
N-dealkylation: While the piperidine nitrogen is secondary, this pathway is less likely unless it's part of a larger N-substituted structure.
Glucuronidation: Conjugation with glucuronic acid (+176 Da), a common phase II metabolic reaction that increases water solubility for excretion.
The precise structure of a potential metabolite is confirmed by comparing its chromatographic retention time and MS/MS fragmentation pattern with those of a synthesized reference standard. tandfonline.com
X-ray Crystallography for Precise 3D Structure and Intermolecular Interactions
X-ray crystallography provides the most definitive and high-resolution data on the three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the absolute structure of this compound.
Based on studies of related heterocyclic compounds, a crystal structure analysis would be expected to confirm that the piperidine ring adopts a chair conformation. mdpi.com The analysis would also reveal the planarity of the benzoxazole ring system.
Beyond the intramolecular details, crystallography elucidates the intermolecular interactions that govern how molecules pack in the crystal lattice. xray.czmdpi.com These non-covalent interactions are critical for understanding the physical properties of the solid state. Common interactions that would be investigated include:
Hydrogen Bonding: Weak C—H···O or C—H···N hydrogen bonds may exist between adjacent molecules. nih.gov
π–π Stacking: The aromatic benzoxazole rings could stack on top of each other, contributing to crystal stability.
Halogen Bonding: Interactions involving the chlorine atom may also play a role in the crystal packing.
Table 3: Illustrative Crystallographic Data Parameters from a Related Heterocyclic Compound
| Parameter | Typical Value/Observation |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Piperidine Conformation | Chair |
| Dihedral Angle | Angle between benzoxazole and piperidine mean planes |
| Hydrogen Bonds | e.g., C—H···O, distance ~2.5 Å |
| π–π Interactions | Centroid-centroid distance ~3.7 Å |
Note: This table provides example data based on published structures of similar molecules and is for illustrative purposes only. nih.govnuph.edu.ua
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Characterization in Research
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used for the initial structural characterization of synthesized compounds.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The resulting spectrum provides a "fingerprint" that is unique to the compound and confirms the presence of specific functional groups. For this compound, key characteristic absorption bands would be expected. researchgate.netnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly within its conjugated systems. The benzoxazole portion of the molecule acts as the primary chromophore, the part of the molecule that absorbs UV or visible light. youtube.com The spectrum, typically recorded in a solvent like ethanol, would show characteristic absorption maxima (λmax) corresponding to π → π* transitions within the aromatic system. scielo.brrsc.org The position and intensity of these bands are sensitive to the substitution on the aromatic ring. nih.gov
Table 4: Predicted Characteristic IR and UV-Vis Spectroscopic Data
| Spectroscopy Type | Region/Wavelength | Assignment |
| IR | 3300-3400 cm⁻¹ | N-H stretch (piperidine) |
| IR | 3000-3100 cm⁻¹ | Aromatic C-H stretch |
| IR | 2850-2950 cm⁻¹ | Aliphatic C-H stretch |
| IR | 1630-1650 cm⁻¹ | C=N stretch (oxazole ring) |
| IR | 1500-1600 cm⁻¹ | C=C stretch (aromatic ring) |
| IR | 1200-1250 cm⁻¹ | Asymmetric C-O-C stretch (oxazole) |
| IR | 700-800 cm⁻¹ | C-Cl stretch |
| UV-Vis | ~280-340 nm | π → π* transitions of the benzoxazole chromophore |
Note: The listed wavenumbers and wavelengths are approximate and serve as a guide for the expected spectral features.
Pharmacological and Biological Research Perspectives
Molecular and Cellular Pharmacology
The biological activity of 5-Chloro-2-(piperidin-4-yl)-1,3-benzoxazole and related compounds is underpinned by their interactions with specific molecular targets, inhibition of key enzymes, and modulation of critical intracellular signaling pathways. These interactions are explored through a variety of in vitro assays that reveal their potential as therapeutic agents.
Receptor Binding Affinities and Selectivity Profiling
The benzoxazole (B165842) nucleus is a versatile scaffold for targeting a range of receptors. Research into its derivatives has revealed significant binding affinities for receptors implicated in cancer and neurological disorders.
VEGFR-2 Kinase: Several studies have identified benzoxazole derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in tumor angiogenesis. nih.govmdpi.com One study synthesized a series of novel benzoxazole derivatives, with compound 12l emerging as a particularly potent inhibitor, displaying a VEGFR-2 inhibitory activity (IC50) of 97.38 nM. nih.gov Another investigation into modified benzoxazoles found that their lead compound, 8d , exhibited an exceptionally low IC50 value of 0.0554 µM against VEGFR-2. mdpi.com These findings highlight the potential of the benzoxazole core in designing potent anti-angiogenic agents.
Sigma Receptors: A series of 5-chlorobenzoxazole (B107618) derivatives were evaluated for their affinity towards sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in cancer cell proliferation and neurological conditions. Compounds featuring a four-unit spacer between the 5-chlorobenzoxazole scaffold and an azepane ring demonstrated nanomolar affinity for both receptor subtypes. Specifically, compound 24 showed a Kᵢ of 0.78 nM for σ₁ receptors and 7.61 nM for σ₂ receptors, indicating high-affinity binding. nih.gov
Other Receptors: While direct binding data for this compound on dopamine (B1211576) and serotonin (B10506) receptors is limited, related heterocyclic structures have been explored. For instance, a series of 5-piperidinyl-1H-benzo[d]imidazol-2(3H)-ones, which share the piperidinyl moiety, were synthesized and evaluated for dual D2 and 5-HT1A receptor binding affinities, suggesting that this fragment is conducive to interaction with these neurological targets. nih.gov Additionally, derivatives of the structurally similar 1,3,4-oxadiazole (B1194373) have shown high affinity for GABAa/benzodiazepine receptors, with one compound registering a Kᵢ value of 0.44 nM. excli.de
Enzyme Inhibition Kinetics and Mechanisms
Beyond receptor binding, benzoxazole-based compounds have been investigated as inhibitors of various enzymes crucial to disease pathology.
Peroxisome Proliferator-Activated Receptors (PPARs): A series of benzoxazole-based amides and sulfonamides were synthesized and found to act as dual antagonists for both PPARα and PPARγ. nih.gov These receptors are involved in lipid metabolism and inflammation, and their antagonism has been explored as a strategy in cancer therapy.
c-Src/Abl Kinase: While not a benzoxazole, a novel dual-specific inhibitor of c-Src and Abl kinases, AZD0530, features a 5-Chloro-1,3-benzodioxole moiety, which is structurally related to the 5-chlorobenzoxazole core. This compound inhibits these nonreceptor tyrosine kinases at low nanomolar concentrations, demonstrating the utility of the chloro-substituted bicyclic ring system in kinase inhibition. nih.gov
Acid Ceramidase (AC): Lead optimization studies on benzoxazolone carboxamides, a related scaffold, have led to the identification of potent AC inhibitors. acs.orgnih.gov AC is a key enzyme in sphingolipid metabolism, and its inhibition is a therapeutic strategy for certain lysosomal storage diseases. The piperidine (B6355638) ring was found to be a promising modification in these optimization efforts. acs.org
Modulation of Intracellular Signaling Pathways
The therapeutic effects of these compounds are often a result of their ability to interfere with cellular signaling cascades that regulate inflammation and cell survival.
NLRP3 Inflammasome: The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating inflammatory cytokines like IL-1β. nih.govnih.gov Chemical modulation of a scaffold containing 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, which is structurally analogous to the subject compound, yielded promising NLRP3 inhibitors. nih.govmdpi.com Certain derivatives were found to inhibit NLRP3-dependent pyroptosis and IL-1β release in a concentration-dependent manner in human macrophages. nih.gov
NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a central mediator of inflammatory responses and promotes cancer cell survival. Molecular docking analyses of certain benzoxazole derivatives have shown strong binding affinities toward NF-κB protein targets, suggesting a mechanism for their anti-inflammatory and antiproliferative effects. researchgate.net
Target Identification and Validation Strategies for Novel Biological Activities
The identification of new biological activities for this compound and its analogs involves a combination of computational and experimental approaches. Initial strategies often employ in silico screening and molecular docking to predict interactions with known therapeutic targets. researchgate.net For example, the potential of benzoxazoles to inhibit VEGFR-2 was first suggested by their structural similarity to known kinase inhibitors, which was later validated through enzymatic assays. nih.govmdpi.com
Furthermore, phenotypic screening, where compounds are tested for their effects on cell viability or function, can uncover unexpected activities. The discovery of benzoxazole derivatives as dual PPARα/γ antagonists was achieved by screening them in transactivation assays using cancer cell lines with known expression rates of these receptors. nih.gov Subsequent validation involves confirming target engagement in cellular models, for instance, by demonstrating that a compound's antiproliferative effect correlates with the inhibition of a specific kinase or by showing it can modulate a downstream signaling pathway. nih.govnih.gov
In vitro Functional Assays
The therapeutic potential of the benzoxazole scaffold is substantiated through a variety of in vitro functional assays that measure its effects on cancer cells and pathogenic microbes.
Antiproliferative Activity: Benzoxazole derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines. One study identified a benzoxazole derivative that was highly cytotoxic to colorectal cancer cell lines HT-29 and HCT116. nih.gov Another investigation found that a 5-chloro-indole derivative, which shares the 5-chloro substitution pattern, showed potent activity against the LOX-IMVI melanoma cell line with an IC50 value of 0.96 µM. nih.gov A separate series of benzoxazole derivatives displayed high growth inhibitory activities against liver (HepG2) and breast (MCF-7) cancer cell lines, with one compound showing an IC50 of 10.50 μM against HepG2 cells. nih.gov
Table 1: Antiproliferative Activity of Selected Benzoxazole and Related Derivatives
| Compound Class | Specific Compound | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|---|
| Benzoxazole-based amides | 3f | HT-29 (Colorectal) | Potent Cytotoxicity | nih.gov |
| 5-Chloro-indole-2-carboxylate | 3e | LOX-IMVI (Melanoma) | 0.96 µM | nih.gov |
| Benzoxazole derivative | 12l | HepG2 (Liver) | 10.50 µM | nih.gov |
| Benzoxazole derivative | 12l | MCF-7 (Breast) | 15.21 µM | nih.gov |
| Benzopyran-4-one-isoxazole hybrid | 5a-d | MDA-MB-231 (Breast) | 5.2–22.2 μM | chapman.edu |
Antibacterial Activity: The benzoxazole core is a well-established pharmacophore for antimicrobial agents. Studies have shown that 5-Chloro-1,3-benzoxazol-2(3H)-one derivatives possess good activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nih.gov Similarly, compounds incorporating both a piperidine moiety and a 1,3,4-oxadiazole core demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis. scielo.br The halogenated ring on the benzoxazole structure is often considered crucial for its antimicrobial potential. nih.gov
Table 2: Antibacterial Activity of Selected Benzoxazole and Piperidine Derivatives
| Compound Class | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| 5-Chloro Benzoxazolinone derivatives | Staphylococcus aureus | Good | nih.gov |
| 5-Chloro Benzoxazolinone derivatives | Escherichia coli | Good | nih.gov |
| 1,3,4-Oxadiazole and Piperidine derivatives | Salmonella typhi | Moderate to Strong | scielo.br |
| 1,3,4-Oxadiazole and Piperidine derivatives | Bacillus subtilis | Moderate to Strong | scielo.br |
| Triazole-Isoxazole Hybrids | Escherichia coli | Remarkable (36.4 mm inhibition zone) | mdpi.com |
Structure-Activity Relationship (SAR) and Lead Optimization Strategies
The development of potent and selective benzoxazole-based therapeutic agents relies heavily on understanding their structure-activity relationships (SAR) and employing strategic lead optimization.
SAR studies on benzoxazole derivatives suggest that substitutions at various positions on the bicyclic ring and the attached moieties significantly influence biological activity. researchgate.net The presence of a halogen, such as the chloro group at the 5-position, is frequently associated with enhanced antimicrobial and antiproliferative effects. nih.govresearchgate.net For instance, in a series of diarylisoxazole-3-carboxamides, the introduction of a 3-chlorophenyl moiety markedly improved activity. nih.gov
The piperidine ring serves as a key pharmacophoric element and a versatile anchor for structural modifications. acs.org Lead optimization efforts on benzoxazolone carboxamides identified piperidine-containing analogs as among the most potent compounds. acs.orgnih.gov Further modifications to this distal nitrogen atom on the piperidine or a related piperazine (B1678402) ring can be exploited to fine-tune pharmacokinetic properties and target engagement. acs.org The length and nature of the linker connecting the benzoxazole core to the basic amine group (like piperidine) is also critical, as seen in the sigma receptor ligands where a four-unit spacer was optimal for high affinity. nih.gov These insights guide medicinal chemists in the rational design of next-generation inhibitors with improved potency, selectivity, and drug-like properties.
Impact of Substituents at Benzoxazole and Piperidine Moieties on Biological Activity
The biological activity of benzoxazole and piperidine derivatives can be significantly modulated by the addition or alteration of chemical substituents. Structure-activity relationship (SAR) studies on analogous compounds provide insights into how modifications to the this compound core could influence its efficacy and target specificity.
For the benzoxazole moiety, halogenation is a key factor. Studies on related benzoxazolinones suggest that halogenated rings are crucial for antifungal activity. nih.gov In other benzoxazole derivatives, the presence and position of a chloro group on an attached phenyl ring demonstrated notable antibacterial activity. researchgate.net The introduction of substituted phenyl and pyridyl groups to a related 4-azabenzoxazole core resulted in compounds with good histamine (B1213489) H3 antagonist activity. nih.gov
Regarding the piperidine moiety, substitutions are equally critical. In a series of benzimidazole (B57391) derivatives, the presence of a methyl piperazine (a closely related structure to piperidine) was found to be crucial for enhancing anticancer potency. researchgate.net The piperidine scaffold itself is a key bioactive heterocyclic core, and its derivatives have been shown to possess antibacterial and enzyme-inhibiting properties. scielo.brscielo.br The unique chemical reactivity and interactions of the core compound are influenced by both the chloro group and the piperidine ring. solubilityofthings.com
Table 1: Impact of Substituents on the Biological Activity of Related Benzoxazole and Piperidine Analogs
| Scaffold | Substituent | Position | Resulting Activity | Reference |
|---|---|---|---|---|
| Benzoxazole | Halogenated Ring | N/A | Antifungal | nih.gov |
| Benzoxazole | Chloro Group | 4th position of phenyl group | Antibacterial | researchgate.net |
| Benzoxazole | Methoxy (B1213986) Group | 4th position of phenyl group | Antibacterial | researchgate.net |
| 4-Azabenzoxazole | Substituted Phenyl/Pyridyl | 6-position | H3 Antagonist | nih.gov |
Identification of Pharmacophoric Features Essential for Target Interaction
A pharmacophore model identifies the key molecular features responsible for a drug's biological activity, representing the essential spatial arrangement of functional groups that interact with a specific biological target. researchgate.netresearchgate.net Key features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR). researchgate.netresearchgate.net
While a specific pharmacophore model for this compound has not been detailed, its structural components suggest several potential pharmacophoric features:
Benzoxazole Ring System: This fused heterocyclic ring can act as a hydrophobic and aromatic region, potentially engaging in π-π stacking or hydrophobic interactions with the target protein. researchgate.net The nitrogen and oxygen atoms within the ring can also serve as hydrogen bond acceptors.
Piperidine Ring: The nitrogen atom in the piperidine ring is a key feature. It can act as a hydrogen bond acceptor or, when protonated under physiological conditions, as a hydrogen bond donor and a positively ionizable center, forming ionic bonds with negatively charged residues in a target's active site. researchgate.net
Chloro Group: Attached to the benzoxazole ring, the chlorine atom contributes to the compound's hydrophobicity and can alter the electronic properties of the aromatic system, potentially influencing binding affinity. solubilityofthings.com
Table 2: Potential Pharmacophoric Features of this compound
| Molecular Moiety | Pharmacophoric Feature | Potential Interaction with Target |
|---|---|---|
| Benzoxazole Ring | Aromatic Ring (AR), Hydrophobic (H) | π-π stacking, hydrophobic interactions |
| Benzoxazole N and O atoms | Hydrogen Bond Acceptor (HBA) | Hydrogen bonding |
| Piperidine Nitrogen | Hydrogen Bond Acceptor/Donor (HBA/HBD) | Hydrogen bonding |
| Piperidine Nitrogen (protonated) | Positive Ionizable Center (PI) | Ionic bonding, salt bridges |
Rational Design of Analogs for Enhanced Selectivity or Potency
Rational drug design utilizes the understanding of a compound's SAR and pharmacophoric features to create new analogs with improved characteristics, such as increased potency or better selectivity for a specific target. nih.gov This can involve strategies like rigidification of the molecular structure or the application of pharmacomodulation based on other known bioactive compounds. nih.gov
Based on the principles of rational design, several modifications to the this compound structure could be proposed to enhance its therapeutic profile:
Substitution at the Piperidine Nitrogen: The secondary amine of the piperidine ring is a prime site for modification. Introducing various alkyl or aryl groups could optimize interactions within a target's binding pocket, potentially increasing potency or selectivity, a strategy successfully used in the development of other heterocyclic antagonists. nih.gov
Modification of the Benzoxazole Core: Altering the substitution pattern on the benzoxazole ring is another avenue. For instance, moving the chloro group to a different position or adding other substituents like methoxy groups could fine-tune the electronic and steric properties of the molecule to improve activity, as suggested by SAR studies on similar compounds. researchgate.net
Bioisosteric Replacement: The benzoxazole core could be replaced with other bicyclic aromatic systems, such as benzimidazole or benzisoxazole, to explore different binding modes and potentially discover analogs with novel activity profiles. nih.gov This approach of combining active substructures is a known principle for designing potent new derivatives. rsc.org
Preclinical in vivo Research in Animal Models
While specific in vivo data for this compound is not publicly available, research on structurally related compounds provides a framework for understanding its potential preclinical performance in animal models.
Efficacy Studies in Established Animal Disease Models (e.g., inflammation, neurological disorders, oncology)
Analogs containing the benzoxazole or piperidine scaffold have demonstrated efficacy in a variety of animal disease models.
Inflammation: In a mouse model of psoriasis, topical and oral administration of benzoxazole derivatives led to a significant reduction in erythema intensity, skin thickness, and desquamation. nih.govnih.gov These effects were comparable to the reference drug, Clobetasol propionate. nih.gov
Oncology: A substituted quinazoline, AZD0530, which also contains a nitrogen-based heterocyclic system, proved to be a potent inhibitor of tumor growth in a c-Src-transfected fibroblast xenograft model and significantly increased survival in an aggressive, orthotopic model of human pancreatic cancer in mice. nih.gov
Neurological Disorders: A novel benzothiadiazole compound, DS 103-282, demonstrated myotonolytic (muscle-relaxing) activity by inhibiting rigidity in rats and reflex muscle tone in rabbits. nih.gov
Metabolic Disorders: A pyridone-containing GPR119 agonist, BMS-903452, which features a piperidine moiety, was shown to be efficacious in both acute and chronic rodent models of diabetes. nih.gov
Table 3: Summary of In Vivo Efficacy for Structurally Related Compounds
| Compound Class | Disease Model | Animal Model | Observed Efficacy | Reference |
|---|---|---|---|---|
| Benzoxazole derivative | Psoriasis | Mouse | Reduced erythema, thickness, and desquamation | nih.govnih.gov |
| Substituted Quinazoline | Cancer | Mouse | Inhibition of tumor growth, increased survival | nih.gov |
| Benzothiadiazole derivative | Muscle Spasticity | Rat, Rabbit | Inhibition of rigidity and muscle tone | nih.gov |
Pharmacokinetic Profiling in Animal Species (e.g., absorption, distribution, metabolism, excretion, half-life)
Pharmacokinetic (PK) studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. While PK data for this compound is not available, studies on related heterocyclic compounds offer valuable context.
For example, a pharmacokinetic study of a benzimidazole derivative in sheep and cattle showed that while the parent compound was not detected in plasma, its active metabolites (sulphoxide and sulphone) had long half-lives, ranging from 19.4 to 46.3 hours. nih.gov In another study, an oxadiazole-benzenesulfonamide compound administered to rats via eye drops demonstrated high relative bioavailability (81.03%) and a long half-life of 46.4 hours for the parent drug and up to 70.0 hours for a major metabolite. rrpharmacology.ru The kinase inhibitor AZD0530 displayed excellent pharmacokinetic parameters in preclinical animal studies. nih.gov These examples highlight that heterocyclic compounds can exhibit favorable PK profiles, including long half-lives, which is often desirable for therapeutic agents.
Table 4: Pharmacokinetic Parameters of Related Heterocyclic Compounds in Animal Models
| Compound | Animal Species | Route | Cmax | T1/2 (half-life) | Reference |
|---|---|---|---|---|---|
| Benzimidazole α-sulphoxide metabolite | Sheep | Oral | N/A | 19.86 h | nih.gov |
| Benzimidazole α-sulphone metabolite | Cattle | Oral | N/A | 46.32 h | nih.gov |
| Oxadiazole-benzenesulfonamide | Rat | Ocular | 349.85 ± 62.50 ng/mL | 46.4 ± 3.8 h | rrpharmacology.ru |
Metabolite Identification and Characterization in Animal Tissues
Understanding a drug's metabolism is crucial for evaluating its safety and efficacy. Biotransformation typically occurs in two phases. Phase I reactions introduce or expose functional groups (e.g., oxidation, hydroxylation), while Phase II reactions conjugate the molecule with endogenous substances (e.g., glucuronic acid) to facilitate excretion. nih.gov
For compounds containing piperazine or piperidine rings and aromatic systems, common metabolic pathways have been identified. In vitro and in vivo studies of a piperazine-based anticancer molecule found that the majority of Phase I metabolites were generated through N-oxidation, hydroxylation, and N-dealkylation. nih.gov The primary Phase II reaction was glucuronidation. nih.gov Similarly, studies on an anti-leishmanial agent in rat liver microsomes identified three mono-hydroxylated Phase I metabolites and one mono-glucuronide Phase II metabolite. mdpi.com Research on another anticancer agent in humans suggested that it was processed into its constituent moieties via Phase I metabolism, with subsequent conjugation by glucuronidation for excretion. nih.gov
Based on these precedents, the likely metabolic pathways for this compound would involve:
Phase I Metabolism: Hydroxylation of the benzoxazole or piperidine rings.
Phase II Metabolism: Glucuronidation at the newly introduced hydroxyl groups or potentially at the piperidine nitrogen.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) |
| methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA) |
| Clobetasol propionate |
| N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530) |
| 5-Chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiadiazole (DS 103-282) |
| 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452) |
| 5-chloro-2-(methylthio)-6-(1-naphthyloxy)-1H-benzimidazole |
| 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA) |
| 4-[5-(hydroxymethyl)-1,3,4-oxadiazole-2-yl]-benzenesulfonamide (M1) |
| 5-amino-1-1(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide (CAI) |
Target Engagement and Pharmacodynamic Biomarker Studies in Animal Models
A comprehensive search of scientific databases and scholarly articles reveals a significant gap in the literature regarding in vivo studies of this compound. Research on analogous compounds within the benzoxazole family has explored a range of biological activities, including anti-inflammatory and anti-cancer properties. These studies often include animal models to demonstrate efficacy and elucidate mechanisms of action. However, such detailed investigations have not been reported for the specific entity of this compound.
Consequently, there is no available data to populate tables regarding target engagement markers or the results of pharmacodynamic biomarker studies in animal models for this compound. Information regarding which biological targets are modulated by this compound in a living organism and the subsequent downstream molecular or physiological changes that could serve as biomarkers of its activity remains to be determined through future research.
Future research initiatives would be necessary to explore the in vivo pharmacology of this compound. Such studies would typically involve:
Target Identification and Validation: Utilizing in vitro and in silico methods to predict potential biological targets, followed by in vivo studies to confirm target engagement.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Characterizing the relationship between the concentration of the compound in the body over time and its pharmacological effects.
Biomarker Discovery and Development: Identifying and validating molecular, cellular, or physiological markers that can be used to measure the biological effects of the compound in animal models.
Until such research is conducted and published, the scientific community's understanding of the in vivo properties of this compound will remain limited.
Computational and Theoretical Investigations
Molecular Docking Simulations for Ligand-Protein Interactions and Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 5-Chloro-2-(piperidin-4-yl)-1,3-benzoxazole, docking simulations are instrumental in identifying potential protein targets and elucidating its binding mode.
Research on similar benzoxazole (B165842) derivatives has shown that this scaffold can effectively bind to a variety of protein targets, including kinases, enzymes, and receptors. rsc.orgnih.govnih.gov For instance, studies on benzoxazole analogs as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy, reveal specific and crucial interactions within the ATP-binding pocket. nih.govnih.gov It is anticipated that this compound would engage in similar interactions.
Key interactions typically observed for this class of compounds include:
Hydrogen Bonding: The nitrogen atom in the piperidine (B6355638) ring and the oxygen in the benzoxazole ring are potential hydrogen bond acceptors, while the amine proton on the piperidine can act as a hydrogen bond donor. These interactions are critical for anchoring the ligand within the active site of a protein.
Hydrophobic Interactions: The aromatic benzoxazole core and the aliphatic piperidine ring can form favorable hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and alanine.
Halogen Bonding: The chlorine atom at the 5-position of the benzoxazole ring can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains.
Table 1: Predicted Ligand-Protein Interactions for this compound with a Kinase Target (Hypothetical)
| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |
| Hydrogen Bond (Donor) | Piperidine N-H | Asp, Glu, Backbone C=O |
| Hydrogen Bond (Acceptor) | Benzoxazole N, Benzoxazole O | Lys, Arg, Ser, Thr |
| Hydrophobic | Benzoxazole Ring, Piperidine Ring | Leu, Val, Ile, Phe |
| Halogen Bond | 5-Chloro Group | Backbone C=O, Ser, Thr |
| Cation-π Interaction | Protonated Piperidine Ring | Phe, Tyr, Trp |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For the benzoxazole class, 2D and 3D-QSAR studies have been successfully employed to guide the design of new derivatives with enhanced potency. nih.govijpsdronline.com
A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would be highly relevant for a series of analogs of this compound. nih.govnih.gov These models generate contour maps that highlight regions where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bonding character are favorable or unfavorable for biological activity.
Based on general findings from QSAR studies on benzoxazoles, the following predictions can be made: nih.govchemijournal.com
Steric Fields: The substitution pattern on the benzoxazole and piperidine rings would be critical. Bulky substituents might be favored in some regions of a target's binding pocket but detrimental in others.
Electrostatic Fields: The electron-withdrawing nature of the chlorine atom and the electronegative atoms (N, O) create a distinct electrostatic potential. QSAR models would likely indicate that modifying this potential by adding other substituents could significantly modulate activity. For example, an electron-donating group might be favorable at one position, while an electron-withdrawing group is preferred elsewhere.
Table 2: Representative 3D-QSAR Model Parameters for a Benzoxazole Series
| Model Type | Cross-validated R² (q²) | Non-cross-validated R² (r²) | Predictive R² (r²_pred) |
| CoMFA | 0.509 - 0.574 | 0.95 - 0.98 | 0.505 - 0.560 |
| CoMSIA | 0.531 - 0.711 | 0.96 - 0.99 | 0.580 - 0.658 |
| Data extrapolated from studies on analogous benzoxazole series. nih.govnih.gov |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the binding pose and the conformational changes of both the ligand and the protein over time. For this compound, an MD simulation of its complex with a putative protein target would be a crucial step to validate docking results. rsc.orgresearchgate.net
Key parameters analyzed in an MD simulation include:
Root Mean Square Deviation (RMSD): A low and stable RMSD for the ligand within the binding pocket indicates a stable binding mode.
Root Mean Square Fluctuation (RMSF): This analysis highlights the flexibility of different parts of the protein and ligand, showing which residues are most involved in the interaction.
Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds over the simulation time, confirming the persistence of key interactions identified in docking. researchgate.net
Simulations on related benzoxazole inhibitors have confirmed that these ligands can maintain a stable conformation in the active site, validating the interactions predicted by docking. nih.govresearchgate.net It is expected that the piperidine ring of this compound would adopt a stable chair conformation, positioning its substituents for optimal interactions.
In silico ADMET Prediction for Research Compound Prioritization
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the research process. nih.gov Various computational models can predict these properties for this compound based on its structure.
Typical in silico ADMET predictions for a compound with this scaffold would include:
Lipinski's Rule of Five: This rule helps predict drug-likeness. The compound likely complies with these rules (Molecular Weight < 500 Da, LogP < 5, H-bond donors < 5, H-bond acceptors < 10).
Absorption: High gastrointestinal (GI) absorption is often predicted for similar heterocyclic compounds. nih.gov
Distribution: The ability to cross the blood-brain barrier (BBB) would depend on specific physicochemical properties, but the presence of the polar piperidine moiety might limit extensive BBB penetration.
Metabolism: The compound would likely be a substrate for Cytochrome P450 (CYP) enzymes, with potential sites of metabolism on the aromatic ring or the piperidine.
Toxicity: Predictions would screen for potential liabilities such as mutagenicity (Ames test) or inhibition of hERG channels, which is critical for cardiac safety. researchgate.net
Table 3: Predicted In Silico ADMET Profile for this compound
| Property | Predicted Value/Outcome | Implication |
| Molecular Weight | ~236.7 g/mol | Complies with Lipinski's Rule |
| LogP (Lipophilicity) | 2.5 - 3.5 | Good balance for solubility/permeability |
| H-Bond Donors | 1 | Complies with Lipinski's Rule |
| H-Bond Acceptors | 3 | Complies with Lipinski's Rule |
| GI Absorption | High | Good potential for oral bioavailability |
| BBB Permeability | Low to Medium | May have limited CNS effects |
| CYP Inhibition | Possible inhibitor of CYP2D6/3A4 | Potential for drug-drug interactions |
| hERG Inhibition | Low to Moderate Risk | Requires experimental validation |
| Ames Mutagenicity | Predicted Non-mutagenic | Favorable safety profile |
| Values are representative predictions based on common software for similar scaffolds. mdpi.comresearchgate.net |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide deep insights into its intrinsic properties. researchgate.net
Key parameters derived from DFT include:
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It highlights electron-rich (negative potential, e.g., around the oxygen and nitrogen atoms) and electron-poor (positive potential, e.g., around the piperidine N-H) regions, which are crucial for understanding non-covalent interactions.
Reactivity Descriptors: DFT can be used to calculate global reactivity descriptors like electronegativity, chemical hardness, and electrophilicity, which help in predicting the molecule's behavior in chemical reactions.
Studies on related chloro-substituted benzoxazoles confirm the significant influence of the halogen on the electronic properties of the aromatic system. researchgate.net
Virtual Screening and De Novo Design Strategies for Novel Scaffolds
The this compound structure itself can serve as a starting point for discovering novel compounds.
Virtual Screening: This involves searching large compound libraries for molecules that are structurally similar (ligand-based) or predicted to bind to a specific protein target (structure-based). The benzoxazole core would be used as a query to find other compounds with potentially similar biological activities.
De Novo Design: This computational approach involves building novel molecules piece-by-piece within the constraints of a protein's active site. Using the binding mode of this compound as a template, algorithms could suggest modifications to the scaffold—such as replacing the piperidine ring with another heterocycle or altering the substitution on the benzoxazole ring—to optimize binding affinity and improve drug-like properties. nih.gov
These strategies are powerful tools for scaffold hopping and lead optimization, enabling the exploration of new chemical space based on an initial promising structure. nih.gov
Advanced Analytical Methodologies for Research Applications
Development of LC-MS/MS and GC-MS Methods for Quantification in Biological Matrices (e.g., plasma, tissue homogenates from animal studies, in vitro assay samples)
The quantitative determination of 5-Chloro-2-(piperidin-4-yl)-1,3-benzoxazole and its potential metabolites in complex biological matrices is critical for pharmacokinetic and metabolic studies. ijpsr.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose due to its high sensitivity, selectivity, and wide applicability to a range of small molecules. nih.govchromatographyonline.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A robust LC-MS/MS method for this compound would involve careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection. nih.gov
Sample Preparation: The initial step involves the extraction of the analyte from the biological matrix (e.g., plasma, tissue homogenate). nih.gov Common strategies include protein precipitation (PPT) with acetonitrile (B52724) or methanol (B129727), liquid-liquid extraction (LLE) using an immiscible organic solvent like ethyl acetate (B1210297), or solid-phase extraction (SPE). SPE offers superior cleanup by using a cartridge that selectively retains the analyte while matrix components are washed away, leading to reduced matrix effects and improved assay performance. nih.gov
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is the standard for separating the analyte from endogenous matrix components. A C18 or phenyl-type analytical column would likely provide adequate retention and separation. The mobile phase would typically consist of an aqueous component (water with a modifier like formic acid) and an organic component (acetonitrile or methanol). researchgate.net The acidic modifier is crucial as it protonates the basic nitrogen atoms on the piperidine (B6355638) and benzoxazole (B165842) moieties, ensuring good peak shape and retention.
Mass Spectrometric Detection: Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. researchgate.net Given the presence of basic nitrogens, Electrospray Ionization (ESI) in the positive ion mode would be optimal. The precursor ion would be the protonated molecule [M+H]⁺, which for this compound (MW: 236.7) is m/z 237.7. biosynth.comsynblock.com Collision-induced dissociation (CID) of this precursor ion would generate specific product ions. Fragmentation would likely occur around the piperidine ring or the bond connecting it to the benzoxazole core, yielding stable, high-intensity fragments for sensitive and specific quantification. researchgate.netrhhz.net
Interactive Table: Proposed LC-MS/MS Parameters Below is a summary of typical starting parameters for the development of a quantitative bioanalytical method.
| Parameter | Suggested Condition | Rationale |
| Sample Extraction | Solid-Phase Extraction (SPE) | Provides the cleanest extracts, minimizing matrix interference. nih.gov |
| LC Column | C18, 2.1 x 50 mm, <3 µm | Standard for reversed-phase separation of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient ionization and aids in peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Elutes the analyte from the reversed-phase column. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical LC-MS applications. |
| Ionization Mode | ESI (Positive) | Best for compounds with basic nitrogen atoms. |
| Precursor Ion [M+H]⁺ | m/z 237.7 | Based on the molecular weight of the parent compound. biosynth.comsynblock.com |
| MRM Transitions | e.g., 237.7 > 150.1; 237.7 > 84.1 | Specific precursor-to-product ion transitions ensure high selectivity. |
| Internal Standard | Stable Isotope Labeled (SIL) analog | The gold standard for correcting matrix effects and variability. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is generally less suitable for analyzing polar, non-volatile compounds like this compound without chemical modification. cmbr-journal.com Direct analysis would likely result in poor peak shape and thermal degradation. However, derivatization of the secondary amine on the piperidine ring could be employed to increase volatility and thermal stability, making GC-MS analysis feasible. oup.comgoogle.com Despite this possibility, LC-MS/MS remains the preferred platform due to its direct applicability, higher throughput, and generally simpler sample preparation protocols for this class of compounds. nih.gov
Chromatographic Purification Techniques for Compound and Metabolite Isolation in Research
The isolation and purification of the parent compound after synthesis and its metabolites from biological samples are essential for structural confirmation, characterization, and further in vitro testing.
Purification of the Synthesized Compound: Following its chemical synthesis, the crude product requires purification to remove unreacted starting materials, reagents, and byproducts. Flash column chromatography is the most common technique for this purpose on a laboratory scale. core.ac.ukorgsyn.org This method utilizes a glass column packed with a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) of a specific polarity to separate the components of the mixture. For a moderately polar compound like this compound, a solvent system such as a gradient of ethyl acetate in hexanes or methanol in dichloromethane (B109758) would likely be effective. nih.govacs.org
Isolation of Metabolites: To identify the structure of metabolites formed in vivo or in vitro, they must first be isolated from the complex biological matrix. lcms.cz Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice for this application. rjptonline.org This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities. A reversed-phase C18 column is typically used, and fractions are collected as they elute. The collected fractions containing the metabolites can then be concentrated and analyzed by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure elucidation.
Interactive Table: Comparison of Purification Techniques
| Technique | Application | Stationary Phase | Typical Mobile Phase | Scale |
| Flash Chromatography | Post-synthesis purification of the parent compound. | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Milligrams to grams |
| Preparative HPLC | Isolation of metabolites from biological extracts. | C18 Reversed-Phase | Water/Acetonitrile or Water/Methanol with modifiers | Micrograms to milligrams |
Chiral Separation Methodologies for Enantiomeric Purity Assessment (if applicable)
This section is not applicable to the compound this compound. The molecule is achiral as it possesses a plane of symmetry and contains no stereocenters. The piperidine ring is symmetrically substituted at the 4-position, and the benzoxazole ring system is planar. Therefore, it does not exist as a mixture of enantiomers, and chiral separation is not required.
For research involving derivatives of this compound where a chiral center is introduced (e.g., through substitution at the 2 or 3 positions of the piperidine ring), chiral separation would become necessary. In such hypothetical cases, methodologies would rely on chiral HPLC, utilizing columns with a chiral stationary phase (CSP) to resolve the enantiomers for individual biological assessment.
Application of Advanced Imaging Techniques for Subcellular Localization in Research Models
Understanding where a compound localizes within a cell is crucial for interpreting its mechanism of action. Advanced imaging techniques can provide this information with high spatial resolution and chemical specificity.
Confocal Fluorescence Microscopy: This technique can be used if the compound possesses intrinsic fluorescence or is tagged with a fluorescent probe. science24.comresearchgate.net The benzoxazole scaffold is known to be a component of many fluorescent dyes, and it is possible that this compound exhibits inherent fluorescence. rsc.orgrsc.orgperiodikos.com.br If so, its uptake and distribution in live or fixed cells could be visualized directly using a confocal microscope, which provides optical sectioning to create high-resolution 3D images and reduce out-of-focus blur. nih.gov The specific excitation and emission wavelengths would first need to be determined via spectrofluorometry.
Mass Spectrometry Imaging (MSI): MSI is a powerful label-free technology that maps the spatial distribution of molecules in a sample by their mass-to-charge ratio. nih.gov Techniques such as Secondary Ion Mass Spectrometry (SIMS) and Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging can be applied to tissue sections or even single cells. nih.govrsc.org These methods can simultaneously detect and map the parent compound and its metabolites without any chemical modification, providing an unambiguous picture of the drug's distribution across different organelles or cell populations. biorxiv.orgsizunjianglab.com SIMS, in particular, offers very high spatial resolution, making it suitable for subcellular analysis. nih.gov
Interactive Table: Comparison of Advanced Imaging Techniques
| Technique | Principle | Label Required? | Advantages | Limitations |
| Confocal Microscopy | Detects fluorescence from a specific focal plane. nih.gov | Yes (if compound is not intrinsically fluorescent). | Live-cell imaging possible, high resolution, 3D reconstruction. | Potential for phototoxicity; fluorescent tags can alter compound behavior. |
| Mass Spectrometry Imaging (MSI) | Maps molecules based on their m/z in a spatially resolved manner. nih.gov | No. | Label-free, high chemical specificity, can detect parent and metabolites simultaneously. rsc.org | Typically requires sample sectioning and vacuum; lower resolution than super-resolution microscopy. |
Novel Applications and Research Probes Development
Development of 5-Chloro-2-(piperidin-4-yl)-1,3-benzoxazole as a Chemical Probe for Biological Targets
The 2-substituted benzoxazole (B165842) framework is a significant class of heterocyclic compounds that has garnered substantial attention for its utility in medicinal chemistry. researchgate.net Derivatives of this scaffold are considered structural isosteres of natural nucleic bases like adenine (B156593) and guanine, which may facilitate their interaction with biological macromolecules. jocpr.com The development of chemical probes is essential for understanding the function of biological targets, and the benzoxazole-piperidine scaffold has proven to be a promising starting point for creating such tools.
Research has focused on optimizing benzoxazole-piperidine derivatives to serve as selective ligands for specific biological targets. These compounds have been investigated for a range of pharmacological activities, including their potential as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netnih.gov For instance, a series of benzoxazole-appended piperidine (B6355638) derivatives were synthesized and evaluated for their activity against breast cancer cell lines, demonstrating the scaffold's utility in developing targeted therapeutic candidates. nih.gov The ability to systematically modify both the benzoxazole and piperidine moieties allows for the fine-tuning of binding affinity and selectivity, making these compounds valuable as research probes to investigate the pharmacology of receptors and enzymes.
Design and Synthesis of Fluorescent Benzoxazole-Piperidine Conjugates for Imaging Studies
The benzoxazole ring is not only a key pharmacophore but also possesses inherent photophysical characteristics that make it suitable for the development of fluorescent probes. rsc.org Benzoxazoles are a versatile class of heterocycles whose derivatives are explored for applications in fluorescence chemosensing. mdpi.com The aromatic, heterocyclic nature of the benzoxazole core can give rise to fluorescence, a property that is highly valuable for cellular and molecular imaging. periodikos.com.br
While specific studies detailing the conjugation of this compound with fluorophores are not extensively documented, the general strategy is well-established. Fluorescent labels can be attached to the piperidine nitrogen or other functionalizable positions on the scaffold. Such fluorescent derivatives would enable researchers to visualize the subcellular localization of the compound and its interaction with biological targets in real-time using techniques like fluorescence microscopy. rsc.orgresearchgate.net The development of these imaging tools is crucial for elucidating the mechanism of action of bioactive molecules and for diagnostic applications. The intrinsic properties of the benzoxazole scaffold make it an attractive candidate for the design of "turn-on" or "turn-off" fluorescent probes, where the fluorescence signal is modulated upon binding to a specific target. mdpi.com
Exploration of Multi-Targeting or Polypharmacological Potential for Research Tools
Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly important concept in drug discovery and chemical biology. The benzoxazole-piperidine scaffold is well-suited for the design of multi-target ligands. A study focused on the optimization of novel benzoxazole-piperidine derivatives identified compounds with high affinities for multiple receptors implicated in psychosis, specifically the dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and serotonin 5-HT2A receptors. researchgate.netnih.gov
One notable compound from this series, compound 29 , demonstrated a desirable polypharmacological profile, exhibiting high affinity for these key receptors while showing low affinity for others associated with side effects, such as the 5-HT2C and histamine (B1213489) H1 receptors. nih.gov This multi-target engagement makes such compounds valuable research tools for dissecting the complex pharmacology of neuropsychiatric disorders. The ability to modulate multiple nodes in a disease network with a single molecule offers a powerful approach for investigating synergistic biological effects.
Below is a data table summarizing the receptor binding affinities for a representative multi-target benzoxazole-piperidine derivative from the aforementioned study. nih.gov
| Receptor | Binding Affinity (Ki, nM) |
| Dopamine D2 | 1.8 |
| Serotonin 5-HT1A | 3.5 |
| Serotonin 5-HT2A | 0.78 |
| Serotonin 5-HT2C | 189 |
| Histamine H1 | 256 |
Application as a Scaffold for Material Science or Biosensing Research (if applicable)
The applications for benzoxazole derivatives extend beyond medicinal chemistry into the realms of material science and biosensing. researchgate.net The rigid, aromatic structure and fluorescent properties of the benzoxazole core make it a valuable component in the design of organic electronics and chemosensors. researchgate.netrsc.org Benzoxazole-containing ligands have been incorporated into macrocyclic structures to create selective fluorescent chemosensors for detecting metal ions like Zn²⁺ and Cd²⁺. mdpi.com
While direct applications of this compound in material science are not widely reported, its structural components suggest potential utility. The piperidine moiety offers a site for polymerization or attachment to surfaces, while the benzoxazole core can provide desirable optical or electronic properties. This scaffold could potentially be used to develop novel biosensors, where the interaction of a biological analyte with the piperidine or a functionalized part of the molecule could induce a detectable change in the fluorescence of the benzoxazole unit. The development of biosensors is a critical area of research for rapid and sensitive detection of biological molecules in diagnostics and environmental monitoring. researchgate.net
Q & A
Q. What are the common synthetic routes for 5-Chloro-2-(piperidin-4-yl)-1,3-benzoxazole, and what analytical methods are used to confirm its structure?
Methodological Answer:
- Synthesis : A typical route involves cyclocondensation of 5-chloro-2-aminophenol with piperidin-4-yl carbonyl derivatives under acidic or thermal conditions. Modifications may include using coupling agents like POCl₃ for benzoxazole ring formation, as seen in analogous heterocyclic syntheses .
- Characterization :
- NMR Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon backbone. For example, aromatic protons in the benzoxazole ring appear as distinct doublets (δ 7.2–8.1 ppm) .
- HPLC-MS : Validates purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 263.1) .
- X-ray Diffraction : Resolves crystal structure, as demonstrated for structurally related benzothiazoles .
Q. How can researchers ensure the purity of this compound during synthesis?
Methodological Answer:
- Chromatographic Techniques : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to monitor reaction progress and isolate the compound .
- Recrystallization : Purify using ethanol/water mixtures to remove unreacted starting materials .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvent content .
Advanced Research Questions
Q. What strategies can optimize the reaction yield of this compound under varying catalytic conditions?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or palladium catalysts for cross-coupling steps. For example, POCl₃ has been effective in analogous benzoxazole syntheses, achieving yields >75% .
- DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (DMF vs. toluene), and reaction time (6–24 hrs) to identify optimal conditions .
- In Situ Monitoring : Use FT-IR to track carbonyl group consumption (disappearance of ~1700 cm⁻¹ peak) .
Q. How can computational modeling predict the biological activity of this compound, and what in vitro assays validate these predictions?
Methodological Answer:
- Molecular Docking : Use software like MOE or AutoDock to simulate binding to target proteins (e.g., kinase enzymes). The piperidine moiety may interact with hydrophobic pockets, while the benzoxazole ring engages in π-π stacking .
- MD Simulations : Perform 100-ns simulations to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates robust binding) .
- Validation Assays :
Q. How should researchers resolve contradictory data regarding the compound’s mechanism of action?
Methodological Answer:
- Triangulation Approach :
- Reproducibility Studies : Replicate experiments under standardized conditions (pH, temperature) to isolate variables .
- Orthogonal Assays : Combine enzymatic assays with cellular models (e.g., siRNA knockdown) to confirm target engagement .
- Meta-Analysis : Compare datasets across literature (e.g., PubChem BioAssay entries) to identify consensus pathways .
- Advanced Spectroscopy : Use cryo-EM or SPR to visualize binding interactions at atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
